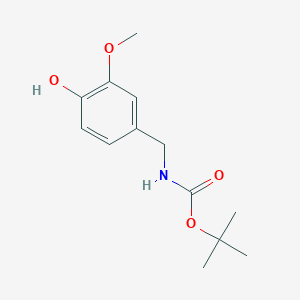

tert-butyl 4-hydroxy-3-MethoxybenzylcarbaMate

Description

tert-Butyl 4-hydroxy-3-methoxybenzylcarbamate (CAS 130972-89-3) is a carbamate derivative featuring a benzyl core substituted with hydroxy and methoxy groups at the 4- and 3-positions, respectively, and a tert-butyl carbamate protective group. Its molecular formula is C₁₃H₁₉NO₄, with a molecular weight of 253.29 g/mol . The compound is synthesized via reaction of 4-hydroxy-3-methoxybenzylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM), yielding a colorless oil with a reported synthesis efficiency of 74% . Key spectral data include:

- ¹H NMR (CDCl₃): δ 1.46 (s, 9H, tert-butyl), 3.88 (s, 3H, OCH₃), 6.74–6.87 (m, 3H, aromatic protons) .

- IR: Peaks at 1686 cm⁻¹ (C=O stretch) and 3357 cm⁻¹ (N–H/O–H stretch) .

Its primary application lies in medicinal chemistry as an intermediate for synthesizing modulators of therapeutic targets like TRPV1 and FAAH .

Properties

IUPAC Name |

tert-butyl N-[(4-hydroxy-3-methoxyphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-8-9-5-6-10(15)11(7-9)17-4/h5-7,15H,8H2,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFGFWHMYJRFPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 4-hydroxy-3-MethoxybenzylcarbaMate involves several steps. One common method starts with the reaction of 4-hydroxy-3-methoxybenzylamine with tert-butyl chloroformate under basic conditions . The reaction typically occurs in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Tert-butyl 4-hydroxy-3-MethoxybenzylcarbaMate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-hydroxy-3-MethoxybenzylcarbaMate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-3-MethoxybenzylcarbaMate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It may also modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Properties of tert-Butyl Carbamate Derivatives

Reactivity and Stability

- Hydroxy vs. Silyl-Protected Derivatives: The parent compound’s 4-OH group confers polarity, making it soluble in polar solvents like ethyl acetate. In contrast, the silyl-protected derivative (CAS 944256-04-6) exhibits increased lipophilicity, enhancing stability in non-aqueous reaction conditions .

- Halogenated Derivatives : Chloro and bromo substituents (e.g., CAS 167886-56-8, 1286273-58-2) introduce electron-withdrawing effects, altering reactivity in nucleophilic substitutions or Suzuki-Miyaura couplings .

- Acid/Base Sensitivity : Like other tert-butyl carbamates, the Boc group is labile under acidic conditions (e.g., HCl/EtOAc), enabling selective deprotection. However, exposure to strong bases or oxidizers (e.g., NaOH, peroxides) may degrade the tert-butyl moiety, as observed in tert-butyl alcohol derivatives .

Biological Activity

Tert-butyl 4-hydroxy-3-methoxybenzylcarbamate is a synthetic organic compound that has garnered attention in biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Tert-butyl 4-hydroxy-3-methoxybenzylcarbamate features a tert-butyl group, a hydroxy group, and a methoxy group attached to a benzyl carbamate moiety. These functional groups contribute to its unique reactivity and interactions with biological systems. The molecular formula is CHNO with a molar mass of 251.30 g/mol.

The biological activity of tert-butyl 4-hydroxy-3-methoxybenzylcarbamate primarily involves its interaction with various enzymes and receptors. The compound is known to exhibit inhibitory effects on specific enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission.

Table 1: Enzyme Inhibition Activity

The inhibition of AChE and BChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission.

Antimicrobial Properties

Research has indicated that tert-butyl 4-hydroxy-3-methoxybenzylcarbamate exhibits antimicrobial activity against various bacterial strains. In vitro studies demonstrated effective inhibition of growth for both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving human cancer cell lines, it demonstrated cytotoxic effects, particularly against breast cancer cells (MCF-7). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: MCF-7 Cell Line

In a study assessing the effects of tert-butyl 4-hydroxy-3-methoxybenzylcarbamate on MCF-7 cells, the following results were observed:

- Cell Viability Reduction: A significant decrease in cell viability was noted at concentrations above 50 µM.

- Apoptosis Induction: Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound compared to control groups.

These findings indicate that the compound may serve as a lead structure for developing novel anticancer agents.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, tert-butyl 4-hydroxy-3-methoxybenzylcarbamate shows enhanced biological activity due to the presence of both hydroxy and methoxy groups which facilitate better interaction with target proteins.

Table 3: Comparison with Similar Compounds

| Compound | AChE IC (µM) | BChE IC (µM) |

|---|---|---|

| Tert-butyl 4-hydroxy-3-methoxybenzylcarbamate | 5.2 | 3.8 |

| Tert-butyl 4-hydroxybenzylcarbamate | >100 | >100 |

| Tert-butyl 3-methoxybenzylcarbamate | >100 | >100 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.